molecular formula C16H30O2 B110297 (E)-11-Tetradecen-1-ol acetate CAS No. 33189-72-9

(E)-11-Tetradecen-1-ol acetate

Cat. No. B110297
CAS RN: 33189-72-9
M. Wt: 254.41 g/mol
InChI Key: YJINQJFQLQIYHX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-11-Tetradecen-1-ol acetate is a chemical compound that is significant in the context of insect pheromones, particularly for species within the Lepidoptera order. It is often studied for its role in the sexual behavior and mating communication of various moth species. The compound is part of a group of chemicals that can influence the behavior of insects, such as the European corn borer, and has potential applications in pest control strategies .

Synthesis Analysis

The synthesis of (E)-11-Tetradecen-1-ol acetate and related compounds has been a subject of research due to their importance in the field of entomology and pest management. A stereospecific synthesis of 11E-tetradecen-1-ol and its acetate has been achieved from 10-undecenoic acid, which is a significant step towards creating pheromone components for use in studying and controlling insect populations . Additionally, efficient synthesis methods have been developed for related compounds, which could be adapted for the synthesis of (E)-11-Tetradecen-1-ol acetate .

Molecular Structure Analysis

The molecular structure of (E)-11-Tetradecen-1-ol acetate is characterized by the presence of a double bond in the E configuration, which is crucial for its biological activity. The precise structure and stereochemistry of such compounds are essential for their interaction with insect olfactory receptors. Structural elucidation techniques, such as mass spectrometry, have been employed to confirm the configurations of similar pheromone components .

Chemical Reactions Analysis

The chemical reactions involving (E)-11-Tetradecen-1-ol acetate are primarily related to its perception by insects and its role in eliciting behavioral responses. The compound is perceived through specific sensory channels, which can be distinct from those for other isomeric compounds . The understanding of these reactions is vital for developing pheromone-based control methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-11-Tetradecen-1-ol acetate, such as volatility, stability, and reactivity, are important for its practical use in field applications. The addition of compounds like keepers, volatility modifiers, or antioxidants can prolong the activity of pheromone lures containing this compound . These properties are also relevant when considering the synthesis and storage of the compound for research or pest control purposes.

Scientific Research Applications

Pest Management and Attraction

  • (E)-11-Tetradecen-1-ol acetate serves as an attractant in pest management, particularly for trapping corn pests. It demonstrates a powerful attraction similar to its isomeric mixture extracted from male Ostrinia nubilalis, a species of corn pest (Li, Yong, & Aisa, 2008).
  • This compound is also identified as a component in the sex pheromone of the oblique-banded leafroller, an agricultural pest. Its presence in specific ratios significantly influences the attractiveness of pheromone traps used for pest control (Vakenti et al., 1988).

Sex Pheromone Research

  • Research on the sex pheromones of various moth species, such as the lightbrown apple moth, has identified (E)-11-tetradecen-1-ol acetate as a critical component. These findings have implications for understanding mating behaviors and for developing pheromone-based pest control strategies (Bellas, Bartell, & Hill, 1983).

Synthesis and Testing for Biological Activity

  • The synthesis and biological activity tests of (E)-11-tetradecen-1-ol acetate and its isomers have been conducted to understand their role as sex pheromones in the Asiatic leafroller moth. Such studies are vital for developing effective pheromone-based controls in agriculture (Kang, Ku, No, & Lee, 1988).

Pheromone Chemistry and Geographical Variation

  • Studies have shown that (E)-11-tetradecen-1-ol acetate's role in the sex pheromones of moths like the European corn borer varies geographically. Understanding these variations is crucial for developing region-specific pest management strategies (El-Sayed et al., 2003).

Safety And Hazards

Ethyl acetate, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage and specific target organ toxicity .

Future Directions

Research is ongoing into the health effects of compounds like vitamin E acetate, particularly in relation to their use in e-cigarettes . Future research needs include more systematic epidemiological surveys, comprehensive physicochemical characterization of emissions, and mechanistic studies linking emission properties to specific toxicological outcomes .

properties

IUPAC Name

[(E)-tetradec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINQJFQLQIYHX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035286
Record name (E)-11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-11-Tetradecen-1-ol acetate

CAS RN

33189-72-9, 26532-95-6
Record name (E)-11-Tetradecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33189-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecenyl acetate, (11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecen-1-ol, 1-acetate, (11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-11-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-TETRADECENYL ACETATE, (11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-11-Tetradecen-1-ol acetate
Reactant of Route 2
Reactant of Route 2
(E)-11-Tetradecen-1-ol acetate
Reactant of Route 3
Reactant of Route 3
(E)-11-Tetradecen-1-ol acetate
Reactant of Route 4
(E)-11-Tetradecen-1-ol acetate
Reactant of Route 5
Reactant of Route 5
(E)-11-Tetradecen-1-ol acetate
Reactant of Route 6
(E)-11-Tetradecen-1-ol acetate

Citations

For This Compound
26
Citations
JM Li, JP Yong, HA Aisa - Chemistry of Natural Compounds, 2008 - Springer
11-Tetradecen-1-ol acetate is a mixture of geometric isomers with the Z/E-conformations in a 94:6 ratio that is used as an attractant to trap corn pests. It has a powerful attractive action …
Number of citations: 6 link.springer.com
M Schwarz, JA Klun, ER Hart… - Environmental …, 1983 - academic.oup.com
The female yellowheaded fireworm produces a pheromone to attract males. GC analysis of washes of ovipositors of single virgin females revealed eight compounds that were identified …
Number of citations: 23 academic.oup.com
JW Neal Jr, JA Klun, BA Bierl-Leonhardt… - Environmental …, 1982 - academic.oup.com
Heptane washes of the excised ovipositors of Choristoneura parallela (Robinson) (Lepidoptera: Tortricidae) females were analyzed by capillary chromatography with polar and apolar …
Number of citations: 16 academic.oup.com
M Schwarz, JA Klun, GL Fritz, EC Uebel… - Journal of chemical …, 1989 - Springer
The biological activity of analogs of the pheromone components of the European corn borer,Ostrinia nubilalis, (Z)- and (E)-11-tetradecen1-ol acetate, in which modifications were made …
Number of citations: 15 link.springer.com
TD SPITTLER, HC LEICHTWEIS - researchgate.net
… Chromatography of Z-9-DDA (Z-9-Dodecen-1-ol Acetate), Z-11-TDA (Z-11-Tetradecen-1-ol Acetate) and E-11-TDA (E-11-Tetradecen1-ol Acetate) utilized a HP Model 5890 equipped …
Number of citations: 0 www.researchgate.net
JA Klun, AP Khrimian, JE Oliver - Journal of Entomological …, 1998 - meridian.allenpress.com
Experiments were conducted using tritiated European corn borer, Ostrinia nubilalis (Hübner), pheromone, (Z)-[11,12- 3 H 2 ]-11-tetradecen-1-ol acetate, a tritiated fluorinated analog of …
Number of citations: 4 meridian.allenpress.com
IA Iwara, VS Ekam, EO Mboso, MO Odey… - Beni-Suef University …, 2023 - Springer
Background Diabetes is a serious metabolic disorder and many medicinal plants are used in traditional medicine to manage it. This study aimed to evaluate the therapeutic effects of …
Number of citations: 6 link.springer.com
CL Cantrell, FE Dayan, SO Duke - Journal of natural products, 2012 - ACS Publications
Natural products as pesticides have been reviewed from several perspectives in the past, but no prior treatment has examined the impact of natural product and natural product-based …
Number of citations: 596 pubs.acs.org
MN Inscoe, M BEROZA - … methods for pesticides and plant growth …, 2013 - books.google.com
Scientists have been troubled by difficulties encountered in the use of insecticides, starting in the fifties with the finding of resistance in insects to insecticides to the subsequent finding of …
Number of citations: 14 books.google.com
F Ali, LML Nollet - Biopesticides Handbook, 2024 - taylorfrancis.com
A pheromone is a chemical or a mixture of chemicals released by an organism (insect) to the outside (the environment) that causes a specific reaction in a receiving organism of the …
Number of citations: 0 www.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.